
(S)-2-Amino-2-(4-chlorophenyl)ethanol
Vue d'ensemble
Description
(S)-2-Amino-2-(4-chlorophenyl)ethanol, also known as (S)-4-chloro-2-aminophenol, is an important molecule in the field of organic chemistry. It is a chiral compound with two enantiomers, (S)-4-chloro-2-aminophenol and (R)-4-chloro-2-aminophenol. The (S)-enantiomer is the one of interest in This compound is used in the synthesis of a variety of organic compounds, including drugs and other biologically active substances. It is also used in the synthesis of pharmaceutical intermediates. In addition, (S)-4-chloro-2-aminophenol has been studied for its potential applications in the fields of medicine and biochemistry. This paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (S)-4-chloro-2-aminophenol.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research includes the synthesis and characterization of compounds related to (S)-2-Amino-2-(4-chlorophenyl)ethanol. For instance, a study by Tayade and Waghmare (2016) involved the isomerisation of series of related compounds and justified their structure based on chemical tests and spectral characterizations (Tayade & Waghmare, 2016).
Biocatalytic Applications
- The compound has been used as a key intermediate in biocatalytic processes. Kurbanoğlu et al. (2009) explored the asymmetric reduction of a related compound in submerged culture, achieving high conversion and excellent enantiomeric excess (Kurbanoğlu et al., 2009).
Asymmetric Transfer Hydrogenation
- Xu et al. (2010) conducted a study on the synthesis of optically active amino alcohols through asymmetric transfer hydrogenation of amino ketones, achieving high enantiomeric excesses and yields (Xu et al., 2010).
Microbial Catalysis
- Ni, Zhang, and Sun (2012) studied the asymmetric reduction of a similar compound using resting cells of Candida ontarioensis, achieving high yield and enantiomeric excess (Ni, Zhang, & Sun, 2012).
Antimicrobial Activity
- Sah et al. (2014) synthesized compounds from a related chemical, testing their antimicrobial activity against various bacterial and fungal strains, demonstrating moderate activity (Sah et al., 2014).
Bioprocess Design and Intensification
- Eixelsberger et al. (2013) conducted economic evaluations and process optimizations for the bioproduction of a related compound, achieving high yield and optical purity in large-scale production (Eixelsberger et al., 2013).
Enzymatic Synthesis
- Hanson et al. (2005) focused on the purification and cloning of a ketoreductase for the synthesis of a related chiral alcohol, achieving high enantiomeric excess and yield (Hanson et al., 2005).
Propriétés
IUPAC Name |
(2S)-2-amino-2-(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJASJZNNGLIKBY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

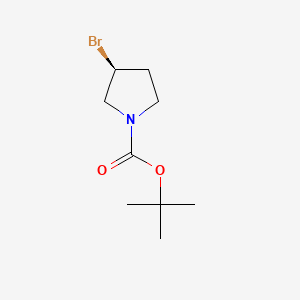

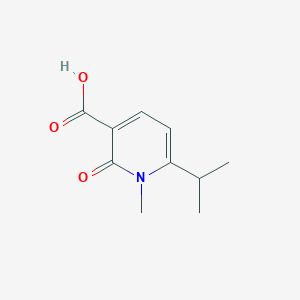
![5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1372664.png)
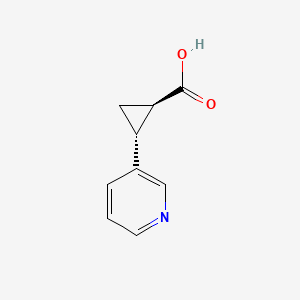
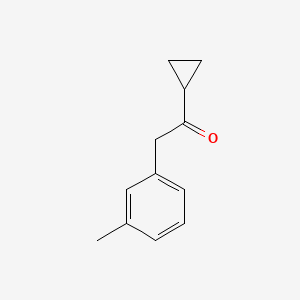
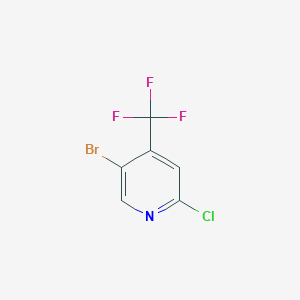

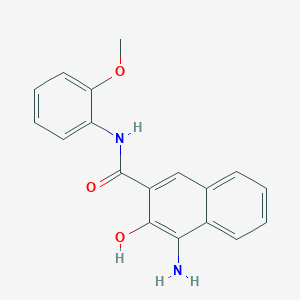
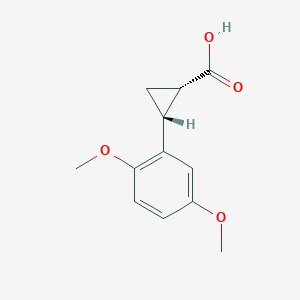
![4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1372676.png)
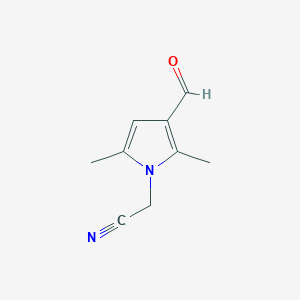

![[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1372679.png)